REACTION_CXSMILES
|
N1C2C(=CC=CN=2)C=C[CH:2]=1.[Cl:11][C:12]1[N:20]=[C:19]([Cl:21])[C:18]([F:22])=[CH:17][C:13]=1[C:14]([OH:16])=[O:15].C([N-]C(C)C)(C)C.[Li+]>C1COCC1>[Cl:11][C:12]1[N:20]=[C:19]([Cl:21])[C:18]([F:22])=[C:17]([CH3:2])[C:13]=1[C:14]([OH:16])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=N1)Cl)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The di-anion was quenched with iodomethane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=C(C(=N1)Cl)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |